Pachymic Acid

Description

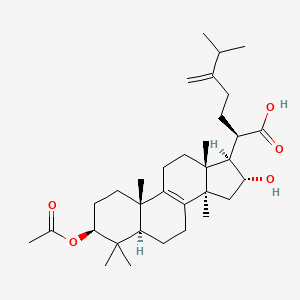

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O5/c1-19(2)20(3)10-11-22(29(36)37)28-25(35)18-33(9)24-12-13-26-30(5,6)27(38-21(4)34)15-16-31(26,7)23(24)14-17-32(28,33)8/h19,22,25-28,35H,3,10-18H2,1-2,4-9H3,(H,36,37)/t22-,25-,26+,27+,28+,31-,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYCLYGKCGVBHN-DRCQUEPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29070-92-6 | |

| Record name | Pachymic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29070-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pachymic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029070926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PACHYMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2FCK16QAH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pachymic Acid: A Technical Guide to Its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pachymic acid, a lanostane-type triterpenoid (B12794562), is a promising natural compound with a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of this compound and the current understanding of its biosynthetic pathway. Quantitative data on its prevalence in various natural sources are presented, along with detailed experimental protocols for its extraction, purification, and quantification. Furthermore, this guide elucidates the key enzymatic steps in its biosynthesis and the methodologies employed to study this pathway. Finally, a representative signaling pathway modulated by this compound is illustrated, offering insights into its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is primarily isolated from various fungi, with the most significant source being the sclerotium of Poria cocos (synonymous with Wolfiporia cocos), a wood-decay fungus.[1][2] It is also found in other fungi, such as Fomitopsis nigra and Fomitopsis pinicola, as well as in the plant species Heterosmilax chinensis.[1][2]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the species, the part of the organism used, and the cultivation or environmental conditions. The following table summarizes the available quantitative data for this compound in its primary natural sources.

| Natural Source | Part of Organism | This compound Content | Method of Quantification | Reference(s) |

| Poria cocos (Schw.) Wolf | Sclerotium (General) | 0.65 ± 0.19 mg/g | HPLC-ELSD | [3] |

| Poria cocos (Schw.) Wolf | Sclerotium (Fushen) | 0.701 ± 0.107 to 1.391 ± 0.035 mg/g | UPLC-Q/TOF-MS | [4] |

| Poria cocos (Schw.) Wolf | Sclerotium (Bagged Cultivation) | 417.03 to 787.84 mg/kg | Not Specified | [5] |

| Wolfiporia cocos | Sclerotia | 0.45–9.33 g/kg | HPLC | [6] |

| Wolfiporia cocos | Epidermis of Sclerotia | 1.12–17.59 g/kg | HPLC | [6] |

| Fomitopsis pinicola | Fruiting Body | 35.6 µg/mg | Chloroform/ethanol (B145695) extraction, unspecified quantification | |

| Fomitopsis nigra | Fruiting Body | Present, but quantitative data not available in cited literature. | Isolation and structural elucidation | [7] |

| Heterosmilax chinensis | Not Specified | Present, but quantitative data not available in cited literature. | Extraction and isolation | [1][2] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that begins with the cyclization of squalene (B77637) to form the tetracyclic triterpenoid precursor, lanosterol (B1674476). From lanosterol, a series of oxidative and other enzymatic modifications lead to the formation of this compound. While the complete pathway is still under investigation, several key steps and enzymes have been elucidated, primarily in Wolfiporia cocos.

The putative biosynthetic pathway is as follows:

-

Squalene is converted to 2,3-Oxidosqualene by squalene epoxidase (SE).

-

2,3-Oxidosqualene is cyclized to Lanosterol by lanosterol synthase (LSS).

-

Lanosterol undergoes a series of modifications, including oxidation, dehydrogenation, and acetylation, catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes.

-

A key intermediate, Tumulosic acid , is acetylated at the C-3 position by a sterol O-acyltransferase (SOAT), specifically WcSOAT in W. cocos, to yield This compound .[6]

Experimental Protocols

Extraction and Purification of this compound from Poria cocos

The following protocol is a representative method for the extraction and purification of this compound to a high degree of purity.

Methodology:

-

Extraction: The dried and powdered sclerotia of Poria cocos are subjected to reflux extraction with 95% ethanol for approximately 3 hours. The resulting extract is filtered and then concentrated under reduced pressure to yield a crude ethanol extract.

-

Liquid-Liquid Partition: The crude extract is dispersed in water and then partitioned with ethyl acetate. The ethyl acetate fractions, which contain the less polar triterpenoids including this compound, are combined and concentrated to dryness.

-

Purification: The resulting solid is dissolved in a suitable organic solvent, such as acetone, and allowed to crystallize. The crystals are then collected by filtration and dried to yield this compound with a purity of over 98%.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Instrumentation: High-Performance Liquid Chromatography system equipped with a UV or Evaporative Light Scattering Detector (ELSD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol (B129727) and water (containing 0.1% formic acid or acetic acid) is commonly used. For example, a linear gradient from 70% to 100% methanol over 25 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at approximately 210 nm or ELSD.

-

Quantification: A calibration curve is generated using a certified reference standard of this compound. The concentration in the samples is determined by comparing the peak area with the calibration curve.

Elucidation of the Biosynthetic Pathway

The experimental elucidation of the this compound biosynthetic pathway involves a combination of genomic, transcriptomic, and biochemical approaches.

1. Identification of Candidate Genes:

-

Genome Sequencing and Transcriptome Analysis: The genome of the source organism (e.g., Wolfiporia cocos) is sequenced to identify putative genes involved in triterpenoid biosynthesis, such as lanosterol synthase, cytochrome P450s, and acyltransferases. Transcriptome analysis under different conditions can reveal genes that are co-expressed with known triterpenoid biosynthetic genes.

2. Functional Characterization of Enzymes:

-

Heterologous Expression: Candidate genes are cloned and expressed in a heterologous host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. The recombinant enzymes are then purified.

-

In Vitro Enzyme Assays: The purified recombinant enzymes are incubated with putative substrates (e.g., lanosterol or other intermediates) and cofactors. The reaction products are analyzed by techniques like LC-MS to determine the enzymatic function.

-

Gene Silencing (RNA interference - RNAi): The expression of a candidate gene in the native organism is suppressed using RNAi. The metabolic profile of the silenced strain is then compared to the wild type. A decrease in this compound production upon silencing of a specific gene provides evidence for its involvement in the pathway.

-

Gene Overexpression: A candidate gene is overexpressed in the native organism. An increase in this compound production further confirms the gene's role in the biosynthetic pathway.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating various intracellular signaling pathways. A key pathway implicated in its anti-inflammatory and anti-cancer activities is the PI3K/Akt pathway and its downstream effectors.

This compound has been shown to inhibit the activation of Phosphoinositide 3-kinase (PI3K) and the subsequent phosphorylation of Akt.[8] This inhibition leads to the downregulation of downstream targets such as Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses and cell survival. By suppressing the PI3K/Akt/NF-κB axis, this compound can reduce the expression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), thereby mitigating inflammation and inhibiting cancer cell proliferation, invasion, and metastasis.[1]

Conclusion

This compound is a valuable natural product with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources, with a focus on quantitative data, and has detailed the current understanding of its biosynthesis. The experimental protocols outlined herein offer a practical framework for researchers working on the isolation, quantification, and biosynthetic elucidation of this and similar triterpenoids. A deeper understanding of the signaling pathways modulated by this compound will further facilitate its development as a novel therapeutic agent. Future research should focus on filling the gaps in quantitative data for less-studied natural sources and on the complete elucidation of the biosynthetic pathway to enable metabolic engineering for enhanced production.

References

- 1. researchgate.net [researchgate.net]

- 2. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The bioactive compounds, beneficial medicinal properties, and biotechnological prospects of Fomitopsis: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rjptonline.org [rjptonline.org]

- 6. Lanostane triterpenoids from the inedible mushroom Fomitopsis spraguei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and Quantitative Determination of Flavonoids by HPLC-UV Method in the Raw Materials of Some Representatives of the Genus Rumex of Three Vegetation Time | Poluyanov | Drug development & registration [pharmjournal.ru]

- 8. KoreaMed [koreamed.org]

Isolation and Characterization of Pachymic Acid from Poria cocos: A Technical Guide

Abstract

Pachymic acid, a lanostane-type triterpenoid (B12794562) derived from the medicinal fungus Poria cocos, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.[1][2][3][4] This technical guide provides a comprehensive overview of the methodologies for the isolation, purification, and characterization of this compound. It details established experimental protocols, summarizes quantitative data, and visualizes key processes and molecular pathways to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction

Poria cocos (Schw.) Wolf is a saprophytic fungus that grows on the roots of pine trees and has been used for centuries in traditional Asian medicine.[5][6] Its sclerotium contains a variety of bioactive compounds, with triterpenoids being among the most significant. This compound is a principal triterpenoid component of Poria cocos and is recognized for its therapeutic potential.[3][5] The compound's efficacy in modulating critical cellular signaling pathways, such as those involved in cancer cell proliferation and inflammation, makes it a promising candidate for drug discovery and development.[1][7] This document outlines the technical procedures required to obtain and verify high-purity this compound for research and pharmaceutical applications.

Isolation and Purification

The extraction of this compound from Poria cocos typically involves solvent extraction followed by chromatographic purification and crystallization. The general workflow aims to efficiently separate the lipophilic triterpenoids from the fungal matrix.

Experimental Protocol: Extraction and Purification

This protocol is a synthesis of commonly employed methods for isolating this compound.[8][9][10][11]

-

Preparation of Raw Material : Grind dried sclerotia of Poria cocos into a coarse powder (approx. 40-60 mesh) to increase the surface area for extraction.

-

Solvent Extraction :

-

Suspend the powder in 75-95% ethanol (B145695) at a solid-to-liquid ratio of 1:8 to 1:15 (w/v).[10]

-

Perform reflux extraction for 2-3 hours. Repeat the extraction process 2-3 times to maximize yield.[10][12]

-

Combine the filtrates from all extractions.

-

-

Concentration : Concentrate the combined ethanol extracts under reduced pressure using a rotary evaporator at a temperature of 50-60°C to obtain a thick, viscous extract.[10]

-

Solvent Partitioning :

-

Resuspend the concentrated extract in water.

-

Perform liquid-liquid extraction using a nonpolar solvent like petroleum ether to remove lipids. Discard the ether phase.

-

Subsequently, extract the aqueous phase multiple times with a solvent of medium polarity, such as ethyl acetate (B1210297).[10][13]

-

Combine the ethyl acetate fractions and evaporate the solvent to dryness to yield the crude triterpenoid product.

-

-

Column Chromatography :

-

Further purify the crude product using silica (B1680970) gel column chromatography.[8][9]

-

Elute with a gradient of dichloromethane-methanol (e.g., 96:3 or 96:4) to separate different triterpenoids.[8][9]

-

Collect fractions and monitor by Thin-Layer Chromatography (TLC) to identify those containing this compound.

-

-

Crystallization :

-

Combine the this compound-rich fractions and evaporate the solvent.

-

Dissolve the resulting solid in a minimal amount of a suitable organic solvent (e.g., acetone (B3395972) or methanol) and allow it to crystallize.[10]

-

Filter and dry the crystals to obtain this compound with a purity that can exceed 98%.[10]

-

Quantitative Data

The content of this compound in Poria cocos can vary based on the source and processing methods. Quantitative analysis is crucial for standardization.

| Parameter | Value | Source(s) |

| Extraction Yield | ||

| Optimal Solvent | 95% Ethanol | [12] |

| Extraction Time | 3 hours (reflux) | [12] |

| This compound Content | ||

| Mean Content in Raw Material | 0.65 ± 0.19 mg/g to 4.365 ± 0.773 mg/g | [12][14] |

| Purity after Crystallization | ≥ 98% | [10] |

Characterization and Quantification

Once isolated, the identity and purity of this compound must be confirmed using analytical techniques. High-Performance Liquid Chromatography (HPLC) is the standard for quantification, while Nuclear Magnetic Resonance (NMR) is used for structural elucidation.

Experimental Protocol: Quantification by RP-HPLC

This protocol outlines a typical Reverse-Phase HPLC method for the quantitative analysis of this compound.[10][12]

-

Standard Preparation : Prepare a stock solution of high-purity this compound standard in methanol. Create a series of calibration standards by serial dilution (e.g., 5-500 µg/mL).

-

Sample Preparation : Accurately weigh the isolated extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions :

-

Inject the prepared standard and sample solutions into the HPLC system.

-

Run the analysis according to the parameters specified in Table 2.

-

-

Quantification : Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the curve.

| Parameter | Specification | Source(s) |

| Column | C18 (e.g., ZORBAX Eclipse XDB C18, 4.6 × 250 mm, 5 µm) | [12] |

| Mobile Phase | Gradient: Acetonitrile and Water (with 0.05-1% acid, e.g., formic or acetic acid) | [12][15] |

| Flow Rate | 1.0 mL/min | [10] |

| Column Temperature | 30 °C | [10] |

| Detection Wavelength | 210 nm | [10] |

| Detector | UV or ELSD | [10][12] |

Experimental Protocol: Structural Characterization by NMR

NMR spectroscopy is essential for confirming the chemical structure of the isolated compound.

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[16][17]

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).[18]

-

Spectral Analysis : Compare the obtained chemical shifts and coupling constants with published data for this compound to confirm its identity.[16][17]

Pharmacokinetic Data

Understanding the pharmacokinetic profile of this compound is vital for its development as a therapeutic agent. Studies in animal models provide initial insights.

| Parameter | Abbreviation | Value (Oral Admin. in Rats) | Source(s) |

| Elimination Half-life | t₁/₂ | 4.96 ± 1.33 h | [19] |

| Max. Plasma Concentration | Cₘₐₓ | 333.4 ± 138.8 ng/mL | [19] |

| Area Under the Curve | AUC₀→∞ | 1466.9 ± 361.7 ng·h/mL | [19] |

| Plasma Clearance | CL | 6.82 ± 1.73 L/h | [19] |

| Apparent Volume of Dist. | Vd | 48.85 ± 9.47 L | [19] |

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating multiple intracellular signaling pathways. Its anti-cancer and anti-inflammatory properties are of particular interest.

Anti-Cancer Mechanisms

This compound has been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle by targeting key signaling pathways.[1][2]

-

PI3K/AKT Pathway : This pathway is crucial for cell survival and proliferation. This compound can inhibit the PI3K/AKT signaling cascade, leading to decreased proliferation and induction of apoptosis in cancer cells.[2]

-

Endoplasmic Reticulum (ER) Stress : In some cancer cells, this compound induces apoptosis by triggering a prolonged ER stress response.[6][20] This involves the upregulation of key ER stress proteins such as XBP-1s, ATF4, and CHOP, which ultimately activates apoptotic caspases.[6]

Anti-inflammatory Mechanisms

This compound demonstrates potent anti-inflammatory effects by suppressing pro-inflammatory cytokines and mediators. This is achieved through the inhibition of the NF-κB and MAPK signaling pathways.[7][21]

-

NF-κB and MAPK Pathways : Upon inflammatory stimulus (e.g., LPS), this compound can inhibit the phosphorylation of key MAPK proteins like ERK1/2 and p38.[21][22] This, in turn, prevents the activation and nuclear translocation of the transcription factor NF-κB, a master regulator of inflammation, thereby reducing the expression of inflammatory cytokines like TNF-α, IL-1, and IL-6.[3][7][21]

Conclusion

This compound stands out as a highly promising natural compound from Poria cocos with significant therapeutic potential. The methods detailed in this guide provide a robust framework for its consistent isolation, purification, and characterization. The successful application of these protocols is fundamental for advancing the preclinical and clinical investigation of this compound. Further research into its mechanisms of action and optimization of its delivery will be critical for translating its pharmacological properties into effective therapeutic agents for a range of diseases, including cancer and inflammatory disorders.

References

- 1. A review on antitumor effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of this compound in the treatment of gastric cancer based on network pharmacology and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Progress in Research on the Bioactive Component this compound from Poria cocos [spkx.net.cn]

- 5. Pharmacological profiles and therapeutic applications of this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress | PLOS One [journals.plos.org]

- 7. all-imm.com [all-imm.com]

- 8. biomedres.us [biomedres.us]

- 9. mdpi.com [mdpi.com]

- 10. CN103665079A - Separation and purification method of this compound monomer - Google Patents [patents.google.com]

- 11. Preparation method of total triterpene extract from poria cocos - Eureka | Patsnap [eureka.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. CN108125993B - Preparation of a Poria cocos extract capable of reversing tumor multidrug resistance - Google Patents [patents.google.com]

- 14. Frontiers | Untargeted Metabolomics and Targeted Quantitative Analysis of Temporal and Spatial Variations in Specialized Metabolites Accumulation in Poria cocos (Schw.) Wolf (Fushen) [frontiersin.org]

- 15. Determination and Pharmacokinetic Study of this compound by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and bioactivity evaluation of this compound derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination and Pharmacokinetic Study of this compound by LC-MS/MS [jstage.jst.go.jp]

- 20. This compound induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound protects H9c2 cardiomyocytes from lipopolysaccharide-induced inflammation and apoptosis by inhibiting the extracellular signal-regulated kinase 1/2 and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

Pachymic Acid: A Lanostane-Type Triterpenoid an In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pachymic acid, a lanostane-type triterpenoid (B12794562) primarily isolated from the medicinal fungus Poria cocos, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the core chemical structure of this compound, its biological effects, and the underlying molecular mechanisms. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into its therapeutic potential. This document summarizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes the complex signaling pathways it modulates.

Core Structure and Chemical Properties

This compound belongs to the lanostane (B1242432) family of tetracyclic triterpenoids. Its chemical structure is characterized by a lanostane skeleton, which is a C30 hydrocarbon with a distinctive 4,4,14α-trimethylcholestane framework. The molecule features a carboxylic acid group at C-21, a hydroxyl group at C-16, and an acetoxy group at C-3.[5] The presence and modification of these functional groups are crucial for its biological activity.

Molecular Formula: C₃₃H₅₂O₅ Molecular Weight: 528.77 g/mol CAS Number: 29070-92-6

Quantitative Bioactivity Data

The following tables summarize the in vitro cytotoxic and pharmacokinetic parameters of this compound, providing a quantitative basis for its evaluation as a potential therapeutic agent.

Table 1: In Vitro Cytotoxicity of this compound

| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration (hours) | Reference |

| PANC-1 | Pancreatic Cancer | 23.49 | 24 | [1] |

| MIA PaCa-2 | Pancreatic Cancer | 26.61 | 24 | [1] |

| HT-29 | Colon Cancer | 29.1 | Not Specified | [6] |

| NCI-H23 | Lung Cancer | Dose-dependent growth reduction | 24, 48, 72 | [4] |

| NCI-H460 | Lung Cancer | Dose-dependent growth reduction | 24, 48, 72 | [4] |

| LNCaP | Prostate Cancer | Dose- and time-dependent inhibition | Not Specified | [6] |

| DU145 | Prostate Cancer | Dose- and time-dependent inhibition | Not Specified | [6] |

| SGC-7901 | Gastric Cancer | Dose-dependent inhibition | Not Specified | [7] |

| MKN-49P | Gastric Cancer | Dose-dependent inhibition | Not Specified | [7] |

| HepG2 | Liver Cancer | >100 (derivative A17: 7.36 ± 0.98) | Not Specified | [5] |

| HSC-2 | Oral Squamous Carcinoma | >100 (derivative A17: 2.50 ± 0.15) | Not Specified | [5] |

Note: Some studies indicate that this compound itself has low cytotoxicity against certain cell lines, while its derivatives show significantly higher potency.[5]

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Value | Unit | Reference |

| Elimination half-life (t½) | 4.96 ± 1.33 | h | [8] |

| Area under the curve (AUC₀→∞) | 1466.9 ± 361.7 | ng·h/mL | [8] |

| Plasma clearance (CL) | 6.82 ± 1.73 | L/h | [8] |

| Apparent volume of distribution (Vd) | 48.85 ± 9.47 | L | [8] |

Table 3: In Vitro Permeability of this compound

| Assay System | Permeability Classification | Key Findings | Reference |

| Caco-2 Cell Monolayer | Moderate | Can be used to predict in vivo human absorption. | [9][10] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, analysis, and biological evaluation of this compound.

Extraction and Purification of this compound from Poria cocos

This protocol is based on established methods for the isolation of this compound.[11][12]

-

Preparation of Raw Material: Grind dried sclerotia of Poria cocos into a coarse powder.

-

Ethanol (B145695) Extraction:

-

Perform reflux extraction of the powdered material with 95% ethanol (1:10 w/v) for 3 hours.

-

Repeat the extraction process three times.

-

Combine the ethanol extracts and concentrate under reduced pressure to obtain a thick extractum.

-

-

Solvent Partitioning:

-

Suspend the thick extractum in water.

-

Perform liquid-liquid extraction with ethyl acetate (B1210297).

-

Collect the ethyl acetate fraction, which contains the crude this compound.

-

-

Crystallization:

-

Dissolve the crude product in a minimal amount of a suitable organic solvent (e.g., acetone (B3395972) or methanol).

-

Allow the solution to stand at a low temperature to facilitate crystallization.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

-

Purity Assessment: The purity of the isolated this compound should be assessed by HPLC-UV or LC-MS. A purity of ≥98% is typically desired for biological assays.[11]

Analytical Methods

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[13]

-

Mobile Phase: A gradient of methanol (B129727) and water containing 1% acetic acid.[13]

-

Flow Rate: 1.0 mL/min.[13]

-

Detection: UV at 210 nm or 242 nm.[12]

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[14][15]

-

Chromatography: Use a C18 column with a mobile phase consisting of acetonitrile (B52724) and 0.05% formic acid in water.[16]

-

Mass Spectrometry: Employ an electrospray ionization (ESI) source in negative ion mode.[16]

-

Quantification: For quantitative analysis, use multiple reaction monitoring (MRM) for enhanced sensitivity and specificity.[8][16]

In Vitro Biological Assays

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (typically ranging from 1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]

-

Cell Treatment: Treat cells with this compound at the desired concentrations and time points.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[17]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.

Experimental Workflow for Bioactivity Screening

Caption: Workflow for the isolation and bioactivity screening of this compound.

This compound-Induced Apoptosis via ER Stress and JNK Pathways

This compound has been shown to induce apoptosis in cancer cells through the activation of endoplasmic reticulum (ER) stress and the c-Jun N-terminal kinase (JNK) pathway, often initiated by an increase in reactive oxygen species (ROS).[3][4]

Caption: this compound-induced apoptosis signaling cascade.

Inhibition of NF-κB Signaling Pathway

This compound exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines.

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is crucial for cell growth, proliferation, and survival. This compound has been shown to modulate this pathway, contributing to its anticancer effects.[18]

Caption: Modulation of the PI3K/Akt/mTOR signaling pathway by this compound.

Conclusion

This compound stands out as a promising lanostane-type triterpenoid with a well-defined chemical structure and significant therapeutic potential, particularly in the realms of oncology and anti-inflammatory research. The quantitative data presented herein underscore its potent bioactivity, while the detailed experimental protocols offer a practical framework for its further investigation. The visualization of its complex interactions with key cellular signaling pathways, including ER stress, JNK, NF-κB, and PI3K/Akt/mTOR, provides a deeper understanding of its mechanisms of action. This in-depth technical guide is intended to empower researchers and drug development professionals to explore and harness the full therapeutic potential of this compound.

References

- 1. This compound Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress | PLOS One [journals.plos.org]

- 2. This compound Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and bioactivity evaluation of this compound derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination and Pharmacokinetic Study of this compound by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CN103665079A - Separation and purification method of this compound monomer - Google Patents [patents.google.com]

- 12. CN108125993B - Preparation of a Poria cocos extract capable of reversing tumor multidrug resistance - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Determination and Pharmacokinetic Study of this compound by LC-MS/MS [jstage.jst.go.jp]

- 17. This compound inhibits the tumorigenicity of gastric cancer cells by the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

A Technical Guide to the Mechanism of Action of Pachymic Acid in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pachymic acid (PA), a lanostane-type triterpenoid (B12794562) derived from the medicinal fungus Poria cocos, has emerged as a promising natural compound with significant anti-cancer properties. Extensive preclinical research demonstrates its ability to inhibit proliferation, induce programmed cell death (apoptosis), and halt the cell cycle in a wide array of cancer cell lines. This technical guide provides an in-depth review of the molecular mechanisms underpinning this compound's oncostatic effects, focusing on the modulation of critical signaling pathways, induction of cellular stress, and prevention of metastasis. Quantitative data from cytotoxic assays are summarized, and detailed protocols for key experimental procedures are provided to facilitate further research and development.

Core Mechanisms of Anti-Cancer Action

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways that drive tumorigenesis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism by which PA eliminates cancer cells. It achieves this by engaging multiple pro-apoptotic pathways.

-

Mitochondrial (Intrinsic) Pathway Activation: PA disrupts mitochondrial integrity by modulating the Bcl-2 family of proteins. It downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[1][2] This shift increases mitochondrial membrane permeability, leading to the release of cytochrome c into the cytoplasm.[1] Released cytochrome c then activates a caspase cascade, beginning with caspase-9 and culminating in the executioner caspase-3, which orchestrates the dismantling of the cell.[1][3]

-

ROS-Dependent JNK and ER Stress Pathways: A key mechanism of PA action is the induction of reactive oxygen species (ROS) within cancer cells.[1][4][5] This oxidative stress triggers the activation of the c-Jun N-terminal kinase (JNK) pathway and initiates an endoplasmic reticulum (ER) stress response.[4][5] In lung cancer cells, the activation of both JNK and ER stress pathways is a direct consequence of ROS production and is critical for PA-induced apoptosis.[4][5] Similarly, in pancreatic cancer cells, PA triggers prolonged ER stress, evidenced by the upregulation of markers like XBP-1s, ATF4, and CHOP, which pushes the cell towards apoptosis.[6][7]

-

Extrinsic Pathway Engagement: In addition to intrinsic pathways, PA can also activate the extrinsic apoptotic pathway. In bladder cancer cells, it has been shown to upregulate the expression of Death Receptor 5 (DR5), sensitizing the cells to apoptosis initiated by external ligands like TRAIL.[2]

Cell Cycle Arrest

This compound can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, with the specific phase being dependent on the cancer type.

-

G0/G1 Phase Arrest: In SGC-7901 gastric cancer cells, treatment with PA leads to an accumulation of cells in the G0/G1 phase, preventing them from entering the DNA synthesis (S) phase.[1][8]

-

G2/M Phase Arrest: In NCI-H23 and NCI-H460 lung cancer cells, PA induces a dose-dependent arrest at the G2/M checkpoint, blocking entry into mitosis.[4][5][9]

-

S Phase Arrest: While less common for the parent compound, a derivative of PA, known as A17 (tumulosic acid), was found to induce S phase arrest in HSC-2 oral squamous carcinoma cells.[10]

Inhibition of Metastasis

PA has demonstrated the ability to suppress the invasive and metastatic potential of cancer cells through several mechanisms.

-

It inhibits the migration and invasion of breast cancer cells by suppressing the NF-κB signaling pathway, which in turn downregulates the expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for degrading the extracellular matrix.[11][12]

-

In pancreatic cancer, PA has been shown to decrease the expression of MMP-7.[6]

-

Another mechanism in breast cancer involves the inhibition of CCL18-induced metastasis by suppressing the phosphorylation of PITPNM3.[12][13]

Modulation of Key Signaling Pathways

The anti-neoplastic effects of this compound are mediated by its ability to interfere with several critical intracellular signaling cascades that are often dysregulated in cancer.

JAK/STAT3 Pathway

The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is a key regulator of cell proliferation and survival, and its persistent activation is common in many cancers.[14][15] this compound has been shown to significantly inactivate the JAK2/STAT3 pathway in gastric cancer cells.[1][8] This inhibition is a crucial component of its ability to reduce cell viability and induce apoptosis, as demonstrated by experiments where a known JAK2 inhibitor mimicked the effects of PA.[1]

PI3K/Akt Pathway

The PI3K/Akt pathway is a central pro-survival pathway that promotes cell growth and inhibits apoptosis. This compound treatment has been found to decrease the expression and activation of key proteins within this pathway in prostate and gastric cancer cells.[1][3][16] This disruption of Akt signaling contributes to its pro-apoptotic effects, in part by decreasing the phosphorylation of the pro-apoptotic protein Bad.[3]

JNK/MAPK Pathway

As mentioned, PA induces ROS production, which leads to the activation of the JNK stress-activated protein kinase pathway.[4][5] The activation of JNK is a key event that links oxidative stress to the mitochondrial apoptotic machinery.[4] Inhibition of the JNK pathway has been shown to partially reverse the cytotoxic effects of PA, confirming its importance in the mechanism of action.[4]

Quantitative Data Presentation

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Its Derivatives

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below summarizes the IC50 values of this compound (PA) and its potent derivative A17 (tumulosic acid) against various human cancer cell lines.

| Compound | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| This compound | MDA-MB-231 | Triple-Negative Breast | 28.08 | [12] |

| This compound | PANC-1 | Pancreatic | 23.49 | [6] |

| This compound | MIA PaCa-2 | Pancreatic | 26.61 | [6] |

| This compound | HT-29 | Colon | 29.1 | [17] |

| Derivative A17 | HepG2 | Liver | 7.36 ± 0.98 | [10] |

| Derivative A17 | HSC-2 | Oral Squamous Carcinoma | 2.50 ± 0.15 | [10] |

Table 2: Summary of this compound's Effect on Key Regulatory Proteins

| Pathway/Process | Protein | Effect of this compound | Cancer Type(s) | Reference |

| Apoptosis (Intrinsic) | Bcl-2 | ↓ Downregulation | Gastric, Prostate, Bladder | [1][2][3] |

| Bax | ↑ Upregulation | Gastric, Bladder | [1][2] | |

| Cytochrome c | ↑ Release from Mitochondria | Gastric | [1] | |

| Caspase-9 | ↑ Activation | Prostate | [3] | |

| Caspase-3 | ↑ Activation / Cleavage | Gastric, Prostate | [1][3] | |

| Apoptosis (Extrinsic) | DR5 | ↑ Upregulation | Bladder | [2] |

| Cell Cycle | Cyclin E, CDK2/4 | ↓ Downregulation | Breast, Gastric | [11][18][19] |

| Signaling | p-JAK2 | ↓ Downregulation | Gastric | [1] |

| p-STAT3 | ↓ Downregulation | Gastric | [1] | |

| p-Akt | ↓ Downregulation | Prostate | [1][3] | |

| p-JNK | ↑ Upregulation | Lung | [4][5] | |

| Metastasis | MMP-9 | ↓ Downregulation | Breast | [11][12] |

| MMP-7 | ↓ Downregulation | Pancreatic | [6] | |

| ER Stress | CHOP, ATF4 | ↑ Upregulation | Pancreatic, Lung | [6][7] |

Detailed Experimental Protocols

The following are generalized protocols for key assays used to elucidate the mechanism of action of this compound, based on methodologies cited in the literature.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the PA-containing medium (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well. Pipette gently to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of PA concentration to determine the IC50 value.[17]

-

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 20, 40, 80 µM) for 24-48 hours.[1]

-

Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin. Combine all cells and centrifuge.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-negative/PI-negative cells are viable; FITC-positive/PI-negative cells are in early apoptosis; FITC-positive/PI-positive cells are in late apoptosis/necrosis.

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).

-

Principle: PI stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence emitted from a stained nucleus is directly proportional to its DNA content. Cells in G2/M have twice the DNA content (4N) of cells in G0/G1 (2N).

-

Procedure:

-

Cell Treatment: Treat cells in 6-well plates with this compound for a specified duration (e.g., 24 hours).[4]

-

Cell Harvesting: Harvest cells as described for the apoptosis assay.

-

Fixation: Wash the cell pellet with ice-cold PBS and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples using a flow cytometer, measuring the fluorescence of PI. The resulting DNA histogram is analyzed using cell cycle analysis software to quantify the percentage of cells in each phase.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.

-

Procedure:

-

Protein Extraction: After treatment with PA, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, p-STAT3, total-STAT3, β-actin) overnight at 4°C.[1]

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

-

Conclusion and Future Directions

This compound is a pleiotropic anti-cancer agent that targets multiple hallmarks of cancer. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit critical oncogenic signaling pathways like JAK/STAT3 and PI3K/Akt underscores its potential as a lead compound for drug development. The generation of ROS appears to be a central event that triggers downstream apoptotic signaling via the JNK and ER stress pathways.

Future research should focus on optimizing its therapeutic index through medicinal chemistry, exploring its efficacy in combination with standard chemotherapeutics or targeted therapies, and further validating its anti-tumor effects in advanced preclinical and clinical settings. Elucidating the full spectrum of its molecular targets will be crucial for its successful translation into a clinical anti-cancer agent.

References

- 1. This compound inhibits growth and induces cell cycle arrest and apoptosis in gastric cancer SGC-7901 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Induces Apoptosis of EJ Bladder Cancer Cells by DR5 Up-Regulation, ROS Generation, Modulation of Bcl-2 and IAP Family Members - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of apoptosis in prostate cancer cells by this compound from Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress | PLOS One [journals.plos.org]

- 7. This compound Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound inhibits growth and induces cell cycle arrest and apoptosis in gastric cancer SGC-7901 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and bioactivity evaluation of this compound derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A review on antitumor effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanistic insights into this compound’s action on triple-negative breast Cancer through TOP2A targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of breast cancer metastasis via PITPNM3 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jebms.org [jebms.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. researchgate.net [researchgate.net]

Pachymic Acid's Cytotoxic Profile: A Technical Guide for Cancer Research

An in-depth examination of the anti-tumor properties of Pachymic acid, detailing its cytotoxic effects, mechanisms of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

This compound (PA), a lanostane-type triterpenoid (B12794562) derived from the medicinal fungus Poria cocos, has emerged as a compound of significant interest in oncology research.[1] Extensive studies have demonstrated its potent cytotoxic effects against a wide array of cancer cell lines, mediated through multiple mechanisms including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways involved in tumor progression.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's anti-cancer activities, with a focus on quantitative data, detailed experimental methodologies, and the visualization of its molecular interactions.

Quantitative Analysis of Cytotoxicity

The cytotoxic efficacy of this compound and its derivatives has been quantified across numerous human cancer cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values, offering a comparative look at the compound's potency in different cancer types.

Table 1: In Vitro Cytotoxicity (IC50) of this compound Against Various Human Cancer Cell Lines

| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration (hours) | Reference |

| HT-29 | Colon Cancer | 29.1 | Not Specified | [1] |

| PANC-1 | Pancreatic Cancer | 23.49 | 24 | [5][6] |

| MIA PaCa-2 | Pancreatic Cancer | 26.61 | 24 | [5][6] |

| NCI-H23 | Lung Cancer | Dose-dependent growth reduction | 24, 48, 72 | [1][7] |

| NCI-H460 | Lung Cancer | Dose-dependent growth reduction | 24, 48, 72 | [1][7] |

| LNCaP | Prostate Cancer | Dose- and time-dependent inhibition | Not Specified | [1] |

| DU145 | Prostate Cancer | Dose- and time-dependent inhibition | Not Specified | [1][3] |

| SGC-7901 | Gastric Cancer | Concentration-dependent inhibition | Not Specified | [1][8][9] |

| MKN-49P | Gastric Cancer | Proliferation inhibited | Not Specified | [1] |

Table 2: In Vitro Cytotoxicity (IC50) of this compound Derivatives Against Human Cancer Cell Lines

| Derivative | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| A17 (Tumulosic acid) | HepG2 | Liver Cancer | 7.36 ± 0.98 | [1][10] |

| A17 (Tumulosic acid) | HSC-2 | Oral Squamous Carcinoma | 2.50 ± 0.15 | [1][10] |

| A7 | HepG2 | Liver Cancer | 22.15 ± 1.18 | [10] |

| A7 | HSC-2 | Oral Squamous Carcinoma | 18.83 ± 8.89 | [10] |

| A5 | HSC-2 | Oral Squamous Carcinoma | 6.79 ± 0.23 | [10] |

| A6 | HSC-2 | Oral Squamous Carcinoma | 9.69 ± 0.38 | [10] |

| A1 | HepG2 | Liver Cancer | 67.29 ± 2.48 | [10] |

| A1 | HSC-2 | Oral Squamous Carcinoma | 28.20 ± 1.70 | [10] |

| A18 | HepG2 | Liver Cancer | 28.16 ± 1.46 | [10] |

| A18 | HSC-2 | Oral Squamous Carcinoma | 24.19 ± 12.09 | [10] |

Mechanisms of Action: Signaling Pathways

This compound exerts its cytotoxic effects by modulating several key signaling pathways that regulate cell survival, proliferation, and death.

One of the primary mechanisms is the induction of apoptosis. In lung cancer cells, PA has been shown to generate reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) and endoplasmic reticulum (ER) stress pathways.[7] This leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, ultimately resulting in mitochondria-dependent apoptosis.[7][8] In prostate cancer cells, PA treatment leads to decreased Bad phosphorylation and increased Bcl-2 phosphorylation, activating caspases-9 and -3 and suggesting mitochondrial dysfunction as a key initiator of apoptosis.[3] Furthermore, PA has been found to inhibit the pro-survival AKT signaling pathway in prostate cancer cells.[3] In gastric cancer, PA has been shown to inactivate the JAK2/STAT3 signaling pathway.[8]

In addition to apoptosis, this compound can induce cell cycle arrest. In lung cancer cells, PA treatment leads to an accumulation of cells in the G2/M phase.[7] In gastric cancer SGC-7901 cells, it induces G0/G1 phase arrest.[8][9] This cell cycle blockade is often associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs).[2]

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of this compound's cytotoxic effects. Below are detailed protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Materials:

-

This compound (PA)

-

Target cancer cell lines

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[1]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the PA dilutions and a vehicle control.

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the PA concentration to determine the IC50 value.[1]

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

This compound-treated and control cells

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin-binding buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Cell Preparation: Treat cells with the desired concentrations of PA for the specified time. Harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation.[1]

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of 1 × 10⁶ cells/mL.[1]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[1]

-

Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour.[1]

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

-

Materials:

-

This compound-treated and control cells

-

Phosphate-Buffered Saline (PBS)

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Cell Harvesting: Treat cells with PA for the desired duration and harvest the cells.

-

Fixation: Wash the cells with PBS and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[1]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and resuspend in PI staining solution.[1]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[1]

-

Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Conclusion

This compound demonstrates significant cytotoxic effects against a broad range of tumor cell lines through the induction of apoptosis and cell cycle arrest, mediated by the modulation of multiple signaling pathways. The provided data and protocols offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this natural compound. Further research is warranted to fully elucidate its mechanisms of action and to explore its efficacy in in vivo models and clinical settings.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacological profiles and therapeutic applications of this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of apoptosis in prostate cancer cells by this compound from Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress | PLOS One [journals.plos.org]

- 6. This compound Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound inhibits growth and induces cell cycle arrest and apoptosis in gastric cancer SGC-7901 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibits growth and induces cell cycle arrest and apoptosis in gastric cancer SGC-7901 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and bioactivity evaluation of this compound derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

The Antihyperglycemic Potential of Pachymic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pachymic acid, a lanostane-type triterpenoid (B12794562) extracted from the medicinal fungus Poria cocos, has garnered significant scientific interest for its diverse pharmacological activities, including its promising antihyperglycemic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on glucose metabolism, its mechanisms of action, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of diabetes, metabolic diseases, and drug discovery.

Core Antihyperglycemic Mechanisms of this compound

This compound exerts its antihyperglycemic effects through a multi-pronged approach, primarily by enhancing glucose uptake in peripheral tissues and modulating key signaling pathways involved in glucose homeostasis. In vitro and in vivo studies have demonstrated that this compound can improve insulin (B600854) sensitivity and stimulate glucose transport, independent of insulin in some cases.

Key Signaling Pathways

The antihyperglycemic activity of this compound is mediated through the modulation of several critical signaling cascades:

-

PI3K/Akt Pathway: this compound has been shown to increase the phosphorylation of key proteins in the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway.[1] This pathway is a central regulator of insulin-stimulated glucose uptake. Activation of this pathway leads to the translocation of Glucose Transporter Type 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby facilitating glucose entry into cells.[1]

-

AMPK Pathway: this compound also activates 5' AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[1] AMPK activation can stimulate glucose uptake in an insulin-independent manner, making it an attractive target for type 2 diabetes therapies. This compound-induced AMPK phosphorylation contributes to the enhanced GLUT4 expression and translocation.[1][2]

-

GLUT4 Translocation and Expression: A primary mechanism by which this compound enhances glucose uptake is by promoting both the expression and the translocation of GLUT4 to the plasma membrane in adipocytes.[1] Studies have shown that this compound increases GLUT4 mRNA and protein levels.[1]

Other Potential Mechanisms

-

PPARγ Agonism: While direct high-affinity binding to peroxisome proliferator-activated receptor-gamma (PPARγ) has not been definitively established for this compound, it has been identified as a novel retinoid X receptor (RXR)-specific agonist with an EC50 value of 6.7±0.37 µM.[3][4] As PPARγ forms a heterodimer with RXR to regulate gene expression related to glucose and lipid metabolism, this agonistic activity on RXR suggests an indirect influence on PPARγ-mediated pathways.

-

PTP1B Inhibition: Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway. Inhibition of PTP1B is a validated strategy for enhancing insulin sensitivity. While the direct IC50 value of this compound against PTP1B has not been explicitly reported in the reviewed literature, the general class of triterpenoids has been investigated for PTP1B inhibitory activity. Further research is needed to quantify the specific inhibitory potential of this compound on this enzyme.

Quantitative Data on Antihyperglycemic Effects

The following tables summarize the quantitative data available on the antihyperglycemic effects of this compound from various in vitro and in vivo studies.

| In Vitro Study | Cell Line | Parameter Measured | Concentration | Result | Reference |

| Glucose Uptake | 3T3-L1 adipocytes | Glucose Uptake | Not Specified | 50% increase | [1] |

| RXR Agonism | Not Specified | EC50 | 6.7 ± 0.37 µM | Agonist activity | [3][4] |

| In Vivo Study | Animal Model | Treatment | Duration | Parameter Measured | Result | Reference |

| Antihyperglycemic Effect | Streptozotocin-induced diabetic mice | This compound | Not Specified | Blood Glucose Levels | Significant reduction | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound's antihyperglycemic properties.

In Vitro Assays

1. Cell Culture and Differentiation:

-

Cell Line: 3T3-L1 pre-adipocytes are the most commonly used cell line.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Differentiation: To induce differentiation into mature adipocytes, confluent 3T3-L1 pre-adipocytes are treated with a differentiation cocktail, commonly containing 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin.

2. Glucose Uptake Assay (2-NBDG Method):

-

Principle: This assay utilizes a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), which is taken up by cells through glucose transporters.

-

Procedure:

-

Differentiated 3T3-L1 adipocytes are serum-starved for a defined period (e.g., 2-4 hours) in glucose-free DMEM.

-

Cells are then treated with various concentrations of this compound or controls (e.g., insulin as a positive control) for a specified time.

-

2-NBDG is added to the medium, and cells are incubated for a short period (e.g., 30-60 minutes) to allow for uptake.

-

The reaction is stopped by washing the cells with ice-cold PBS.

-

The fluorescence intensity of the cells is measured using a fluorescence microplate reader or flow cytometer.[5][6][7]

-

3. GLUT4 Translocation Assay (Subcellular Fractionation and Western Blot):

-

Principle: This method separates the plasma membrane from intracellular membranes to quantify the amount of GLUT4 that has translocated to the cell surface.[8]

-

Procedure:

-

Differentiated 3T3-L1 adipocytes are treated with this compound or controls.

-

Cells are homogenized, and subcellular fractions (plasma membrane, cytoplasm, and microsomes) are isolated by differential centrifugation.[9][10][11]

-

The protein concentration of each fraction is determined.

-

Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with a primary antibody specific for GLUT4, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[1][11][12]

-

4. Western Blot Analysis of Signaling Proteins:

-

Principle: This technique is used to detect and quantify the phosphorylation status of key signaling proteins like Akt and AMPK.

-

Procedure:

-

Differentiated 3T3-L1 adipocytes are treated with this compound for various times.

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are resolved by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of Akt (e.g., p-Akt Ser473) and AMPK (e.g., p-AMPK Thr172), as well as antibodies for the total forms of these proteins.[1][2][13][14][15][16][17][18][19][20][21][22][23]

-

After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized and quantified. The ratio of phosphorylated protein to total protein is calculated to determine the activation state of the signaling pathway.

-

In Vivo Studies

1. Animal Model:

-

Model: Streptozotocin (STZ)-induced diabetic mice are a commonly used model for type 1 diabetes.[5][24][25][26][27] A combination of a high-fat diet and a low dose of STZ can be used to model type 2 diabetes.

-

Induction of Diabetes: A single intraperitoneal injection of STZ (e.g., 150-200 mg/kg) is administered to induce hyperglycemia. Blood glucose levels are monitored to confirm the diabetic state (typically >250 mg/dL).[24][26]

2. This compound Administration:

-

Route: this compound is typically administered orally via gavage.

-

Dosage and Duration: The dosage and duration of treatment vary depending on the study design.

3. Measurement of Blood Glucose Levels:

-

Blood samples are collected from the tail vein at regular intervals.

-

Blood glucose concentrations are measured using a glucometer.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound signaling pathway for enhanced glucose uptake.

Caption: In vitro experimental workflow for studying this compound.

Caption: In vivo experimental workflow for antihyperglycemic studies.

Conclusion

This compound presents a compelling profile as a potential therapeutic agent for the management of hyperglycemia. Its ability to enhance glucose uptake through the activation of both insulin-dependent (PI3K/Akt) and insulin-independent (AMPK) signaling pathways, coupled with its effect on GLUT4 expression and translocation, underscores its multifaceted mechanism of action. While the existing data are promising, further research is warranted to fully elucidate its clinical potential. Specifically, more detailed dose-response studies, both in vitro and in vivo, are needed to establish optimal therapeutic windows. Furthermore, a thorough investigation into its direct effects on PTP1B and PPARγ will provide a more complete understanding of its molecular targets. The experimental protocols and data presented in this guide offer a solid foundation for future research aimed at developing this compound into a novel antihyperglycemic therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (PA) inhibits ferroptosis of cardiomyocytes via activation of the AMPK in mice with ischemia/reperfusion-induced myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological profiles and therapeutic applications of this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biopioneer.com.tw [biopioneer.com.tw]

- 7. researchgate.net [researchgate.net]

- 8. Sorting of GLUT4 into its insulin-sensitive store requires the Sec1/Munc18 protein mVps45 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. web.as.uky.edu [web.as.uky.edu]

- 10. Subcellular fractionation protocol [abcam.com]

- 11. Visualization and quantitation of GLUT4 translocation in human skeletal muscle following glucose ingestion and exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

- 14. biocompare.com [biocompare.com]

- 15. ccrod.cancer.gov [ccrod.cancer.gov]

- 16. doc.abcam.com [doc.abcam.com]

- 17. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Stoichiometric Quantification of Akt Phosphorylation Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification and Quantification of AKT Isoforms and Phosphoforms in Breast Cancer Using a Novel Nanofluidic Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. The Streptozotocin-Induced Diabetic Nude Mouse Model: Differences between Animals from Different Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Dose-dependent progression of multiple low-dose streptozotocin-induced diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Sedative-hypnotic Effects of Pachymic Acid Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sedative-hypnotic properties of pachymic acid, a lanostane-type triterpenoid (B12794562) derived from Poria cocos. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Introduction